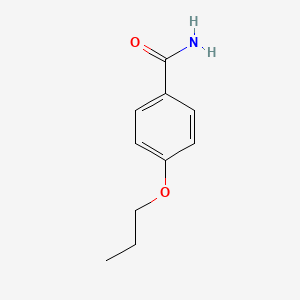
4-Propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propoxybenzamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Memory Enhancement
4-Propoxybenzamide derivatives have been investigated for their potential as memory enhancers. A study on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated acetylcholinesterase-inhibiting activity, which is linked to improved memory retention. This suggests that this compound derivatives could be significant in treating memory-related disorders (Piplani et al., 2018).
Photocatalytic Degradation
This compound and its derivatives play a role in photocatalytic degradation. A study using adsorbents for titanium dioxide loading in the photodegradation of propyzamide (a related compound) highlighted its efficacy in environmental cleanup applications (Torimoto et al., 1996).
Anticonvulsant Activity
Certain 4-aminobenzamides, which are structurally related to this compound, have shown promising results in anticonvulsant studies. These compounds were effective against seizures, suggesting potential therapeutic applications for seizure disorders (Clark et al., 1984).
Electrochemical Applications
This compound derivatives have been used in the development of electrochemical transducers. These applications are crucial in the early stages of developing devices like immunosensors, which can have significant implications in medical diagnostics and disease monitoring (Santos et al., 2019).
Spectroscopic and Molecular Studies
Studies on molecules like 4-hydroxybenzamide, a derivative of this compound, have provided insights into their molecular structures and interactions. These findings are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Ramesh et al., 2020).
Polymer Synthesis and Characterization
This compound derivatives have been synthesized and characterized for use in novel aromatic polyimides. These polymers have applications in various industries due to their solubility and thermal stability (Butt et al., 2005).
Cellular Proliferation Assessment
In the context of tumor biology, compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide have been used in PET imaging to assess cellular proliferation in tumors. This helps in understanding tumor growth and response to treatments (Dehdashti et al., 2013).
Propriétés
IUPAC Name |
4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVCFCWHYUQWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
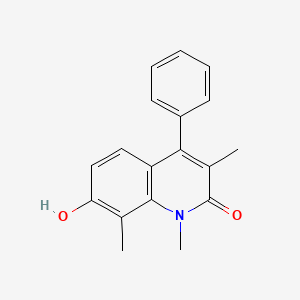

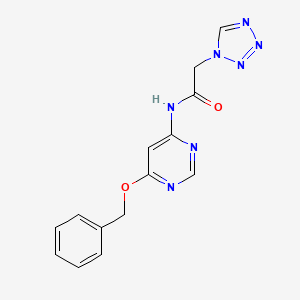
![1-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2960691.png)
![N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE](/img/structure/B2960692.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)

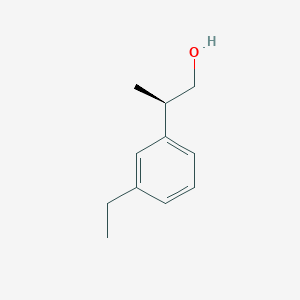
![methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate](/img/structure/B2960699.png)
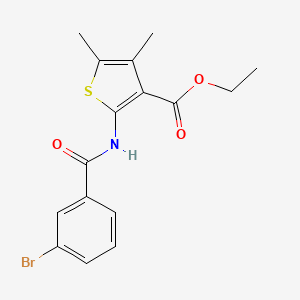
![8-cyclopentyl-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2960701.png)


